An In-depth Technical Guide to 2,1,3-Benzoxadiazole-5-carbaldehyde
An In-depth Technical Guide to 2,1,3-Benzoxadiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2,1,3-Benzoxadiazole-5-carbaldehyde. The information is intended to support research and development efforts in medicinal chemistry, materials science, and related fields.
Core Chemical Properties
2,1,3-Benzoxadiazole-5-carbaldehyde, also known as 5-formylbenzofurazan, is a solid, heterocyclic compound. Its core structure consists of a fused benzene and oxadiazole ring, with a carbaldehyde group at the 5-position. This combination of a π-deficient heterocyclic system and a reactive aldehyde functional group makes it a versatile building block in organic synthesis.
Physicochemical Data
A summary of the key physicochemical properties of 2,1,3-Benzoxadiazole-5-carbaldehyde is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄N₂O₂ | [1] |
| Molecular Weight | 148.12 g/mol | [1] |
| CAS Number | 32863-33-5 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 58 °C | [1][2] |
| Boiling Point | 277.3 °C at 760 mmHg | [1] |
| Flash Point | 121.5 °C | [1] |
| Density | 1.4 g/cm³ | [2] |
| Refractive Index | 1.67 | [2] |
| pKa (Predicted) | -1.68 ± 0.36 | |
| Solubility | Slightly soluble in Dichloromethane, Chloroform, Methanol |
Spectral Data
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the disubstituted benzene ring, along with a distinct singlet for the aldehydic proton, typically downfield (around 10 ppm).
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the benzoxadiazole core and a characteristic signal for the carbonyl carbon of the aldehyde group at a significantly downfield chemical shift (typically >190 ppm).
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the aldehyde (around 1700 cm⁻¹) and C=N stretching of the oxadiazole ring. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (148.12 g/mol ).
Synthesis and Reactivity
Synthesis
While a definitive, detailed experimental protocol for the synthesis of 2,1,3-Benzoxadiazole-5-carbaldehyde is not extensively documented in readily available literature, a representative synthesis can be constructed based on established methods for the formation of the benzoxadiazole core and the introduction of the carbaldehyde group. A plausible synthetic route is outlined below.
Figure 1. Plausible synthetic workflow for 2,1,3-Benzoxadiazole-5-carbaldehyde.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 4-Methyl-2,1,3-benzoxadiazole N-oxide In a round-bottom flask, 4-methyl-2-nitroaniline is dissolved in a suitable solvent such as dichloromethane. An oxidizing agent, for instance, sodium hypochlorite solution, is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction is stirred for several hours until completion, monitored by thin-layer chromatography (TLC). The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the N-oxide derivative.
Step 2: Synthesis of 4-Methyl-2,1,3-benzoxadiazole The crude 4-methyl-2,1,3-benzoxadiazole N-oxide is dissolved in a solvent like toluene. A reducing agent, such as triphenylphosphine, is added, and the mixture is refluxed for several hours. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford 4-methyl-2,1,3-benzoxadiazole.
Step 3: Synthesis of 4-(Dibromomethyl)-2,1,3-benzoxadiazole 4-Methyl-2,1,3-benzoxadiazole is dissolved in a non-polar solvent like carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is refluxed under irradiation with a UV lamp until the starting material is consumed. The reaction mixture is then cooled, filtered, and the solvent is removed to give the crude dibromomethyl derivative.
Step 4: Synthesis of 2,1,3-Benzoxadiazole-5-carbaldehyde The crude 4-(dibromomethyl)-2,1,3-benzoxadiazole is dissolved in an aqueous solvent mixture, for example, acetone-water. Silver nitrate is added, and the mixture is refluxed for several hours to facilitate hydrolysis. The reaction mixture is then filtered to remove silver bromide, and the filtrate is extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The final product, 2,1,3-Benzoxadiazole-5-carbaldehyde, is purified by column chromatography or recrystallization.
Chemical Reactivity
The chemical reactivity of 2,1,3-Benzoxadiazole-5-carbaldehyde is dictated by the interplay between the electron-deficient benzoxadiazole ring and the versatile aldehyde group.
Figure 2. Logical relationship between structure and reactivity.
The aldehyde group is susceptible to a wide range of nucleophilic additions and condensation reactions. It can be readily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol. The electron-withdrawing nature of the benzoxadiazole ring can influence the reactivity of the aldehyde group, potentially making it more electrophilic. Conversely, the aldehyde group, being electron-withdrawing, can activate the aromatic ring towards nucleophilic aromatic substitution reactions, although the oxadiazole moiety itself is already electron-deficient.
Biological and Pharmaceutical Relevance
While specific studies on the biological activity of 2,1,3-Benzoxadiazole-5-carbaldehyde are limited in the public domain, the broader classes of benzoxazoles and benzaldehydes have been investigated for various therapeutic applications.
Derivatives of the 2,1,3-benzoxadiazole (including the related 7-nitrobenzofurazan, NBD) scaffold have been explored for their potential as anticancer agents.[3] Some of these compounds have been shown to induce apoptosis in cancer cell lines.[3] The mechanism of action for some NBD derivatives involves the inhibition of enzymes like glutathione S-transferases (GSTs), which are often overexpressed in tumor cells and contribute to drug resistance.[3]
Furthermore, various benzoxazole derivatives have been synthesized and evaluated for their antimicrobial properties, showing activity against both bacteria and fungi. The core structure is considered a valuable pharmacophore in the development of new antimicrobial agents.
The aldehyde functionality itself can contribute to biological activity. Benzaldehyde has been reported to exhibit cytotoxic effects and induce apoptosis in human lymphocytes.[4] This suggests that the carbaldehyde moiety in the target molecule could be a key contributor to any observed biological effects.
Given the known activities of its constituent moieties, 2,1,3-Benzoxadiazole-5-carbaldehyde represents an interesting scaffold for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. A potential mechanism of action for cytotoxicity could involve the induction of apoptosis, a programmed cell death pathway crucial for tissue homeostasis and a key target in cancer therapy.
Figure 3. Potential signaling pathway involvement of benzoxadiazole derivatives.
Conclusion and Future Directions
2,1,3-Benzoxadiazole-5-carbaldehyde is a chemical entity with significant potential as a versatile intermediate in the synthesis of more complex molecules for materials science and pharmaceutical applications. Its combination of a fluorescent heterocyclic core and a reactive aldehyde group makes it an attractive starting point for the development of novel probes, sensors, and therapeutic agents.
Future research should focus on:
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Detailed Spectroscopic Characterization: Publishing a complete and validated set of spectral data (¹H NMR, ¹³C NMR, IR, and MS) is essential for its widespread use in the scientific community.
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Optimization of Synthesis: Developing and documenting a high-yield, scalable, and reproducible synthetic protocol.
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Exploration of Chemical Reactivity: A systematic study of its reactivity, particularly the interplay between the benzoxadiazole ring and the aldehyde group.
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Biological Evaluation: In-depth investigation of its biological activities, including antimicrobial and anticancer properties, and elucidation of the underlying mechanisms of action and effects on cellular signaling pathways.
This in-depth guide serves as a foundational resource to stimulate and support further research into the chemical and biological properties of 2,1,3-Benzoxadiazole-5-carbaldehyde.
References
- 1. researchgate.net [researchgate.net]
- 2. China 2,1,3-Benzoxadiazole-5-carbaldehyde CAS: 32863-33-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 3. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
